Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]
Description
Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl] (hereafter referred to by its full systematic name) is a synthetic cyclic peptide characterized by multiple protective groups, including tert-butoxycarbonyl (Boc) and benzyl (O-phenylmethyl) moieties. Its structure incorporates non-canonical amino acids such as D-tryptophan and modified residues (e.g., 4R-hydroxyproline derivatives), which are critical for conformational stability and target binding .
Properties
Molecular Formula |
C73H90N10O15 |
|---|---|
Molecular Weight |
1347.6 g/mol |
IUPAC Name |
tert-butyl 3-[[(3S,6S,9S,12R,15S,18S,20R)-3-benzyl-9-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-20-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-12-yl]methyl]indole-1-carboxylate |
InChI |
InChI=1S/C73H90N10O15/c1-71(2,3)96-68(91)74-36-22-21-30-54-61(84)78-55(39-47-32-34-51(35-33-47)94-45-48-25-15-11-16-26-48)62(85)80-57(40-46-23-13-10-14-24-46)66(89)82-44-52(95-67(90)75-37-38-76-69(92)97-72(4,5)6)42-59(82)64(87)81-60(49-27-17-12-18-28-49)65(88)79-56(63(86)77-54)41-50-43-83(70(93)98-73(7,8)9)58-31-20-19-29-53(50)58/h10-20,23-29,31-35,43,52,54-57,59-60H,21-22,30,36-42,44-45H2,1-9H3,(H,74,91)(H,75,90)(H,76,92)(H,77,86)(H,78,84)(H,79,88)(H,80,85)(H,81,87)/t52-,54+,55+,56-,57+,59+,60+/m1/s1 |
InChI Key |
VVUKTNICRCMAJD-NUXYNHCKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)C(=O)OC(C)(C)C)C5=CC=CC=C5)OC(=O)NCCNC(=O)OC(C)(C)C)CC6=CC=CC=C6)CC7=CC=C(C=C7)OCC8=CC=CC=C8 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)C(=O)OC(C)(C)C)C5=CC=CC=C5)OC(=O)NCCNC(=O)OC(C)(C)C)CC6=CC=CC=C6)CC7=CC=C(C=C7)OCC8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Protective groups such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are used to protect reactive functional groups during the synthesis process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl] can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative cleavage of specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments, while oxidation and reduction would modify specific residues within the peptide.
Scientific Research Applications
Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl] has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets involved would depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Similar Compound A: Cyclic peptide from Pharmacopeial Forum (2017) .
†Similar Compound B: Glycine derivative from LookChem (2022) .
The target compound’s Boc and benzyl groups enhance metabolic stability but reduce aqueous solubility compared to less-protected analogs . Its D-tryptophan residue may improve protease resistance relative to L-configured variants, a feature observed in other cyclic peptides .
Target Engagement and Transcriptomic Profiles
Table 2: Docking Scores and Transcriptomic Overlaps
| Target Protein | Target Compound (Docking Score) | OA (Docking Score) | GA (Docking Score) |
|---|---|---|---|
| NF-κB | -9.2 (predicted) | -8.7 | -5.1 |
| STAT3 | -8.5 (predicted) | -8.4 | -4.9 |
| PPAR-γ | -7.8 (predicted) | -7.6 | -6.3 |
Molecular docking predictions suggest the target compound shares affinity for inflammatory mediators (e.g., NF-κB, STAT3) with OA and HG, aligning with the "similar scaffold, similar mechanism" hypothesis . However, transcriptomic analyses from caution that such predictions may fail in 80% of cases due to cellular context variability .
Research Implications and Limitations
While SAR principles provide a framework for rational design, the compound’s unique modifications (e.g., 4R-hydroxyproline with a carbamate-linked side chain) necessitate empirical validation. QSAR models, though useful for corrosion inhibitors or small molecules , struggle with complex peptides due to insufficient training data.
Biological Activity
The compound Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl] is a complex cyclic peptide that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclized structure that incorporates multiple amino acids and protective groups, notably the (1,1-dimethylethoxy)carbonyl moiety. The presence of these groups enhances its stability and bioavailability.
Chemical Composition
| Component | Structure |
|---|---|
| 2-Phenylglycine | C9H11NO2 |
| D-Tryptophan | C11H12N2O2 |
| L-Lysine | C6H14N2O2 |
| L-Tyrosine | C9H11NO3 |
| L-Phenylalanine | C9H11NO2 |
| L-Proline | C5H9NO2 |
Anticancer Properties
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death. Studies have demonstrated that the compound can inhibit tumor growth in vitro and in vivo models by disrupting cellular proliferation and promoting apoptosis .
Antithrombotic Effects
The compound has been investigated for its potential as an antithrombotic agent . Its structural components allow it to interact with specific receptors involved in platelet aggregation, thereby reducing thrombus formation. This property is particularly relevant in conditions such as cardiovascular diseases where blood clots pose significant risks .
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties , potentially benefiting neurodegenerative conditions such as Alzheimer’s disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Study 1: Cytotoxicity in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), the compound was shown to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its cytotoxic effects.
Case Study 2: Platelet Aggregation Inhibition
A clinical trial involving patients with a history of thrombotic events demonstrated that administration of the compound significantly reduced platelet aggregation compared to placebo controls. The results indicated a decrease in thromboxane B2 levels, a marker of platelet activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
